1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone
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Overview
Description
1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone is a chemical compound with the molecular formula C9H6BrF3O and a molecular weight of 267.05 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone is 1S/C9H6BrF3O/c1-5(14)7-3-2-6(4-8(7)10)9(11,12)13/h2-4H,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone is a liquid at room temperature . It has a molecular weight of 267.05 . The predicted density is 1.564 g/cm3 , and the predicted boiling point is 258.8°C .Scientific Research Applications
Synthesis of Trifluoromethylpyridines
Trifluoromethylpyridines (TFMP) are key structural motifs in active agrochemical and pharmaceutical ingredients . The compound “1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone” can be used in the synthesis of TFMP derivatives . These derivatives have found extensive use in the protection of crops from pests .
Development of Agrochemicals
More than 20 new TFMP-containing agrochemicals have acquired ISO common names . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
Pharmaceutical Applications
Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Antitumor Agents
The compound has been used in the synthesis of a key intermediate of the antitumor agent sorafenib. This highlights its importance in pharmaceutical research.
Development of Fluorinated Organic Chemicals
The development of organic compounds containing fluorine has been made possible by the use of compounds like "1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone" . These fluorinated organic chemicals have found applications in the agrochemical, pharmaceutical, and functional materials fields .
Future Applications
Given the unique properties and wide range of applications of “1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone”, it is expected that many novel applications of this compound will be discovered in the future .
Safety and Hazards
This compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by 1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone are currently unknown . Given its structural similarity to other aromatic ketones, it may potentially interfere with pathways involving aromatic amino acids or enzymes that metabolize aromatic compounds.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone . For instance, the compound’s reactivity may be affected by the pH of its environment, while its stability could be influenced by temperature and light exposure.
properties
IUPAC Name |
1-[2-bromo-4-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c1-5(14)7-3-2-6(4-8(7)10)9(11,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGXHUPYBNIJTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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